ethyl (E)-3-aminobut-2-enoate
Description
Significance as a Versatile Synthetic Intermediate
The primary significance of ethyl (E)-3-aminobut-2-enoate lies in its role as a versatile synthetic intermediate. Its utility spans the synthesis of a diverse range of organic compounds, most notably heterocyclic systems which form the core of many pharmaceuticals and biologically active compounds.
The presence of both a nucleophilic amino group and an electrophilic carbonyl carbon, along with the reactive double bond, allows this compound to participate in a variety of chemical reactions. These include:
Cyclocondensation Reactions: It is a key building block in the synthesis of various heterocyclic compounds like pyridinones, pyrazoles, and quinolines. ruc.dk These reactions are fundamental in medicinal chemistry for the development of new therapeutic agents.
Cross-Coupling Reactions: The compound is utilized in nickel(II) complex-mediated cross-coupling reactions, demonstrating its utility in forming carbon-carbon bonds, a cornerstone of modern organic synthesis.
Ester Interchange and Amidation: The ester and amino groups can be readily modified, allowing for the introduction of different functional groups and the tailoring of the molecule for specific synthetic targets. smolecule.com
A common synthetic route to this compound involves the reaction of ethyl acetoacetate (B1235776) with ammonia (B1221849) or an ammonium (B1175870) salt. ruc.dkbiosynth.com For industrial-scale production, continuous flow processes may be employed to improve efficiency and yield.
Overview of Academic Research Trajectories
Academic research on this compound has followed several key trajectories, primarily focusing on leveraging its reactivity for the synthesis of novel compounds and exploring its potential biological applications.
Synthesis of Bioactive Molecules: A significant portion of research has been dedicated to using this compound as a scaffold to build molecules with potential therapeutic properties. For instance, it is a crucial intermediate in the synthesis of barnidipine (B1667753) analogs and heteroaryldihydropyrimidines. Furthermore, derivatives of this compound have been investigated for their potential as antitubercular agents, showing inhibitory effects against Mycobacterium tuberculosis.
Structural and Spectroscopic Studies: Researchers have also focused on understanding the fundamental properties of this compound and its analogs. These studies often involve a combination of experimental techniques like Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction, alongside theoretical calculations using methods like Density Functional Theory (DFT). nih.govresearchgate.net This research provides insights into the molecule's conformation, intramolecular hydrogen bonding, and electronic structure, which are crucial for predicting its reactivity and designing new synthetic applications. ruc.dknih.govresearchgate.net
Development of New Synthetic Methodologies: Another area of academic interest is the development of new synthetic methods that utilize this compound as a key reactant. This includes exploring its reactivity in novel reaction pathways and with different catalytic systems to access new chemical space. For example, its reaction with chloroacetyl chloride serves as a pathway to other synthetic intermediates.
The ongoing research into this compound underscores its enduring importance in organic chemistry. Its versatility as a synthetic intermediate continues to be exploited for the creation of complex and biologically relevant molecules, while fundamental studies of its properties pave the way for future innovations.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Melting Point | 34 °C |
| Density | 1.022 g/cm³ |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl acetoacetate |
| Ammonia |
| Pyridinones |
| Pyrazoles |
| Quinolines |
| Barnidipine |
| Heteroaryldihydropyrimidines |
| Chloroacetyl chloride |
| Ammonium acetate |
Structure
2D Structure
Properties
IUPAC Name |
ethyl (E)-3-aminobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305312 | |
| Record name | Ethyl (2E)-3-amino-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41867-20-3, 7318-00-5 | |
| Record name | Ethyl (2E)-3-amino-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41867-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-3-amino-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl E 3 Aminobut 2 Enoate and Its Analogues
Classical and Established Synthetic Routes
Traditional methods for synthesizing ethyl (E)-3-aminobut-2-enoate have long been established, primarily relying on the direct transformation of readily available starting materials.
Amidation of β-Ketoesters: Ethyl Acetoacetate (B1235776) Transformations
The most fundamental and widely utilized method for the synthesis of this compound is the direct condensation reaction of ethyl acetoacetate with ammonia (B1221849). biosynth.comcore.ac.uk This reaction is a classic example of enamine formation from a β-dicarbonyl compound. core.ac.uk The process involves the nucleophilic attack of ammonia on the keto-carbonyl group of ethyl acetoacetate, followed by dehydration to yield the stable, conjugated enamine product.
A common procedure involves reacting ethyl acetoacetate with concentrated ammonia, often in a solvent like ethanol (B145695), and stirring the mixture for several hours. core.ac.uk One variation of this method employs sodium ethoxide in the reaction between ethyl acetoacetate and ammonia. biosynth.com The resulting this compound is a valuable intermediate, for instance, in the synthesis of the calcium channel blocker felodipine. biosynth.com The planarity of the molecule is supported by intramolecular N–H⋯O hydrogen bonds, which contribute to its stability.
Table 1: Classical Synthesis of this compound
| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate, conc. Ammonia | Ethyl alcohol | Cool to -20°C, then stir for 4-5 hrs | Ethyl-3-aminobut-2-enoate | 70% | core.ac.uk |
Catalyzed Synthesis Approaches
To improve efficiency, reduce reaction times, and often proceed under milder conditions, various catalysts have been introduced for the synthesis of β-enaminoesters. The use of a catalyst can obviate the need for harsh conditions or strong bases.
A simple and environmentally friendly approach involves using a catalytic amount of acetic acid (as low as 0.1 equivalents) for the reaction between β-ketoesters and amines, which can be performed under solvent-free conditions with ultrasound irradiation. organic-chemistry.org Other catalysts, such as piperidine (B6355638), have also been shown to accelerate the reaction.
For more complex syntheses that utilize the enamine intermediate, such as the Hantzsch dihydropyridine (B1217469) synthesis, a range of catalysts have been explored. These include:
Lewis or Brønsted acids rsc.org
Organocatalysts rsc.org
Biocatalysts , such as ω-transaminases for enantioselective synthesis
Nanoparticles rsc.org
Zeolites , like Zr-ZSM-5 and Fe/ZSM-5, which are effective in multicomponent reactions under ultrasound irradiation or microwave assistance. nih.govukm.my
Metal salts , such as Calcium trifluoroacetate (B77799) (Ca(CF3COO)2), which efficiently catalyze the reaction of β-ketoesters with primary amines under solvent-free conditions at room temperature. researchgate.net
Table 2: Examples of Catalyzed Synthesis
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| β-Ketoester amination | Acetic Acid (0.1 eq) | Solvent-free, ultrasound | organic-chemistry.org |
| Hantzsch 1,4-dihydropyridine (B1200194) synthesis | Zr-ZSM-5 Zeolite | High yield (96%), minimal catalyst use | nih.gov |
| Polyhydroquinoline synthesis | Fe/ZSM-5 | Heterogeneous, reusable catalyst, ultrasound irradiation | ukm.my |
Advanced and Specialized Synthetic Strategies
Beyond direct amination, more sophisticated methods have been developed to construct this compound and its derivatives, often as part of complex, one-pot procedures that build molecular complexity rapidly.
Multi-Component Reaction Protocols
This compound is a key intermediate that is often generated in situ during multi-component reactions (MCRs). rsc.org The Hantzsch synthesis of 1,4-dihydropyridines is a classic MCR where ethyl acetoacetate reacts with an aldehyde and a nitrogen source like ammonia or ammonium (B1175870) acetate. nih.gov In this reaction, the enamine (this compound) is one of the two primary intermediates that subsequently undergo a Michael addition and cyclization cascade to form the dihydropyridine ring. rsc.orgnih.gov
Similarly, a one-pot, four-component synthesis of polyhydroquinolines utilizes the reaction between an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate. rsc.org Mechanistic studies confirm that the enamine is generated from ethyl acetoacetate and the ammonia from ammonium acetate, which then partakes in a sequence of Michael addition, dehydration, and cyclization steps to yield the final product. rsc.org These MCRs are highly valued for their economic and environmental advantages, producing complex molecules in a single step. rsc.org
Synthesis of Enaminone Derivatives
Enamines, such as this compound, are a class of enaminones and are frequently used as precursors for the synthesis of other heterocyclic and biologically active compounds. core.ac.uk The reactivity of the enamine system allows for further functionalization. For instance, the acylation of enamines can occur at either the nitrogen atom (N-acylation) to form enamides or at the α-carbon (C-acylation) to produce different enaminone structures. niscair.res.in The choice between N- and C-acylation can be directed by the substrate and reaction conditions. For example, studies have shown that methyl 3-aminocrotonate is a better precursor for N-acylated products, while 3-aminocrotononitrile (B73559) is preferred for C-acylated products. niscair.res.in
Synthesis of N-Substituted Analogues of Ethyl 3-Aminobut-2-enoate
The synthesis of N-substituted analogues of ethyl 3-aminobut-2-enoate is readily achieved by replacing ammonia with primary amines in the condensation reaction with ethyl acetoacetate. researchgate.netresearchgate.net This direct condensation is a versatile method for creating a library of derivatives. For example, reacting ethyl acetoacetate with benzylamine (B48309) in refluxing ethanol yields ethyl 3-(benzylamino)but-2-enoate.
The efficiency of these reactions can be enhanced using various techniques. Catalysts like acetic acid or piperidine can significantly shorten reaction times from 24 hours to 6-8 hours. The use of an ultrasound bath at a controlled temperature (not exceeding 30°C) has also been reported as an effective method for synthesizing N-benzylated enamino esters from β-keto esters and benzylamine, often providing the pure product in high yield within an hour. rsc.org A systematic study has detailed the synthesis and full spectroscopic characterization of N-methyl, N-phenyl, and N-benzyl analogues, confirming their structures and conformational preferences through both experimental and theoretical methods. researchgate.net
Table 3: Synthesis of N-Substituted Analogues
| Amine | β-Ketoester | Conditions | Product | Reference |
|---|---|---|---|---|
| Benzylamine | Ethyl acetoacetate | Ethanol, reflux, 24h (or 6-8h with catalyst) | Ethyl 3-benzylamino-2-methylbut-2-enoate | |
| Benzylamine | (±)-α-alkyl-β-keto esters | Acetic acid, ultrasound, 0.5-1h | (Z)-α-alkyl-β-N-benzylated enamino esters | rsc.org |
Reactivity Profiles and Mechanistic Investigations of Ethyl E 3 Aminobut 2 Enoate
Nucleophilic Reactivity: C- and N-Site Selectivity
The conjugated system of ethyl (E)-3-aminobut-2-enoate results in two primary nucleophilic centers: the nitrogen atom and the α-carbon (C2). The lone pair on the nitrogen can delocalize through the double bond to the carbonyl group, increasing the electron density at the α-carbon. This dual reactivity means that its reactions with electrophiles can proceed via either N-attack or C-attack, and the regioselectivity is often influenced by the nature of the electrophile, the solvent, and the reaction conditions.
Acylation of this compound with electrophiles like acid chlorides can lead to either N-acylated products (enamides) or C-acylated products. Studies on the closely related methyl 3-aminocrotonate have shown that this site selectivity is highly dependent on the reagents and conditions used. niscair.res.in
The choice of the acid chloride and the organic base used for the reaction plays a crucial role in determining the outcome. niscair.res.in For instance, reactions of 9-alkyl-3-aminocarbazoles with ethyl 3-oxobutanoate can yield either condensation products or N-acylation products depending on the specific reactants and conditions. researchgate.net Enamides, resulting from N-acylation, are stable surrogates for enamines and serve as important intermediates in the synthesis of nitrogen-containing heterocycles. niscair.res.in
| Electrophile/Reagent | Favored Site of Attack | Product Type | Reference |
|---|---|---|---|
| Aliphatic/Aromatic Acid Chlorides (with Pyridine (B92270)/Triethylamine) | N- or C-Acylation (condition dependent) | Enamides or C-acylated derivatives | niscair.res.in |
| Ethyl Succinoyl Chloride (in Pyridine) | N-Acylation | Ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino-4-oxobutanoate | tubitak.gov.tr |
| Ethyl 3-oxobutanoate | N-Acylation or Condensation | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide or Condensation Product | researchgate.net |
This compound is a cornerstone in multicomponent reactions and cyclocondensation chemistry for synthesizing a wide array of heterocyclic compounds. Its ability to react with various electrophiles and subsequently cyclize is fundamental to its utility.
It is a key intermediate in the synthesis of barnidipine (B1667753) analogs and heteroaryldihydropyrimidines through cyclocondensation pathways. The compound can be refluxed to promote condensation reactions, often as a step in a larger synthetic sequence. smolecule.com For example, condensation products derived from this compound can be thermally cyclized to form pyridone derivatives. researchgate.net Lewis acids can be used to effectively catalyze condensation reactions, such as in the synthesis of ethyl 3-(benzylamino)but-2-enoate from ethyl acetoacetate (B1235776) and benzylamine (B48309), which can then be used in further cyclizations like the Nenitzescu indole (B1671886) synthesis. mdpi.com
| Reaction Type | Reactant(s) | Resulting Heterocycle/Product | Reference |
|---|---|---|---|
| Cyclocondensation | Aldehydes, β-ketoesters | Dihydropyrimidines, Pyridines (Hantzsch synthesis) | |
| Thermal Cyclization | Condensation product with 9-alkyl-3-aminocarbazoles | 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones | researchgate.net |
| Nenitzescu Indole Synthesis | p-Benzoquinone | 5-Hydroxyindole carboxylates | mdpi.com |
| Asymmetric Intramolecular Michael Reaction | (Internal electrophilic alkene) | Chiral Pyrrolidines and Piperidines | rsc.orgrsc.org |
| Lewis Acid-Catalyzed Condensation | Benzoxepine-3-carboxylates | Bridged bicyclic benzoxepine (B8326511) heterocycles | researchgate.net |
Ester and Amine Group Transformations
Beyond the reactivity of the conjugated enamine system, the individual functional groups—the ethyl ester and the primary amine—can undergo their own characteristic transformations.
The ester functionality of this compound can be manipulated through standard ester chemistry. One of the common synthetic routes to the compound itself is the acid-catalyzed esterification of 3-aminobut-2-enoic acid with ethanol (B145695). Conversely, the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-aminobut-2-enoic acid, and ethanol. smolecule.com This hydrolysis can be a deliberate synthetic step or a potential side reaction depending on the conditions. The ester group can also participate in transesterification reactions.
The primary amine group is a potent nucleophile and can react with a variety of electrophiles. smolecule.comsmolecule.com It can undergo nucleophilic substitution reactions, leading to the formation of a wide range of N-substituted derivatives. For example, it can react with aromatic amines to form products like ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate. smolecule.com The amine also allows for Michael addition reactions and reactions with other electrophiles, which is foundational to many of its condensation and cyclization pathways. smolecule.com
Mechanistic Elucidation of Key Transformations
The reactivity of this compound is governed by the principles of vinylogy. The amine group is vinylogous to an amide, and the α-carbon is vinylogous to an enolate. The compound exists as a resonance hybrid of several contributing structures, which explains its nucleophilicity at both the nitrogen and the α-carbon. The predominant resonance contributor has the lone pair of the nitrogen delocalized into the C=C double bond, creating a negative charge at the α-carbon, making it a soft nucleophilic site, while the nitrogen itself is a hard nucleophilic site.
Mechanism of Acylation: The regioselectivity of acylation (N- vs. C-acylation) can be explained by Hard-Soft Acid-Base (HSAB) theory. Hard electrophiles (like those from highly reactive acid chlorides) tend to react at the hard nitrogen center, while softer electrophiles may favor the soft α-carbon center. The base used can also influence the outcome by forming different types of enamine or enolate intermediates.
Mechanism of Cyclocondensation (Hantzsch Pyridine Synthesis): A classic example is the Hantzsch pyridine synthesis. In this reaction, this compound acts as the enamine component. The mechanism involves a Michael addition of the enamine (specifically, its nucleophilic α-carbon) to an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde and a β-ketoester). This is followed by proton transfer and a subsequent intramolecular condensation reaction, where the amine group attacks a carbonyl carbon, leading to a cyclized intermediate. Finally, elimination of a water molecule and subsequent oxidation (or aromatization) yields the pyridine ring.
Mechanism of Intramolecular Michael Addition: In specifically designed substrates, the amine can be part of a larger molecule containing an electrophilic Michael acceptor. The enamine part of the molecule can then cyclize via an intramolecular Michael reaction. This process has been used in asymmetric synthesis to create chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives with high optical yields, where a chiral amine auxiliary directs the stereochemical outcome of the ring closure. rsc.orgrsc.org
Studies on Multicomponent Reaction Mechanisms
This compound is a crucial intermediate in several multicomponent reactions (MCRs), most notably the Hantzsch dihydropyridine (B1217469) synthesis. acs.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. acs.orgwikipedia.org The formation of this compound occurs in situ from the reaction of ethyl acetoacetate and the nitrogen donor. researchgate.netacs.org
The mechanism of the Hantzsch synthesis is complex, with at least five proposed pathways that can be influenced by reaction conditions and the nature of the reactants. acs.org A widely accepted mechanism proceeds through the initial formation of the enamine, this compound (Intermediate A in the table below). acs.org Separately, a Knoevenagel condensation occurs between the aldehyde and a second molecule of the β-ketoester to form an unsaturated carbonyl compound (a chalcone-type intermediate). The key step involves a Michael addition of the enamine intermediate to this unsaturated system. Subsequent cyclization and dehydration lead to the formation of a 1,4-dihydropyridine (B1200194) (1,4-DHP) ring system. acs.orgacs.org These 1,4-DHP compounds are significant as they form the core structure of several calcium channel blockers. acs.org
The trapping of reactive intermediates generated from two components by a third component is a strategy to discover new MCRs. nih.gov In the context of the Hantzsch reaction, the stability and reactivity of the this compound intermediate are paramount for achieving high yields and selectivity. wikipedia.org Studies have explored various catalysts, including heterogeneous options like hydrotalcites, to optimize the reaction, demonstrating that the base-catalyzed proton abstraction from the β-ketoester is a critical initiating step. acs.org
Table 1: Key Intermediates in the Hantzsch Dihydropyridine Synthesis
| Intermediate | Structure Name | Role in Mechanism |
|---|---|---|
| A | This compound | Nucleophilic enamine that adds to the Michael acceptor. |
| B | Aldehyde | Electrophilic component that condenses with a β-ketoester. |
| C | Ethyl acetoacetate | β-ketoester that serves as the precursor to the enamine and the Michael acceptor. |
| D | Unsaturated Carbonyl Compound | Michael acceptor formed from the Knoevenagel condensation. |
| E | 1,4-Dihydropyridine | Final cyclized and dehydrated product. |
Sigmatropic Rearrangements Involving Enamide Intermediates
While the scientific literature extensively details the role of this compound in condensation and addition reactions, specific examples of its direct participation in sigmatropic rearrangements are not prominently documented in the searched sources. However, its structure as an enamine (or its N-acylated form, an enamide) makes it a relevant substrate for discussing the mechanistic possibilities of such rearrangements. Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.org
Enamine and enamide intermediates are known to participate in several types of nih.govnih.gov-sigmatropic rearrangements, which are broadly classified as aza-Cope and aza-Claisen reactions. wikipedia.orgwikipedia.org
Aza-Cope Rearrangement : This reaction involves a nih.govnih.gov-sigmatropic shift in 3-aza-1,5-diene systems. researchgate.net For an intermediate derived from this compound, this would typically require N-allylation to form an N-allyl enamine. The rearrangement of such N-allyl enamines, particularly their corresponding enammonium salts, can proceed with high stereospecificity. nih.gov The process can be facilitated thermally or by catalysts and is often coupled with subsequent reactions, like the Mannich cyclization, to build molecular complexity. wikipedia.orgresearchgate.net
Aza-Claisen Rearrangement : This is the nitrogen-analogue of the powerful Claisen rearrangement. wikipedia.org The reaction of N-(acyloxy)enamides can undergo a regiodivergent nih.govnih.gov-sigmatropic rearrangement, where the reaction pathway (C-C vs. C-O bond formation) can be controlled by the choice of reagents. rsc.org An enamide derived from this compound could theoretically undergo such a transformation, reorganizing the carbon and nitrogen skeleton to yield new functionalized products.
Additionally, nih.govwikipedia.org-sigmatropic rearrangements, like the Wittig rearrangement, are known for certain nitrogen-containing systems, proceeding through a five-membered cyclic transition state. organic-chemistry.org An enantioselective, organocatalytic nih.govwikipedia.org-sigmatropic rearrangement has been reported for processes involving a sulfonium (B1226848) enamine intermediate, highlighting the diverse reactivity of enamine-derived structures. nih.gov These examples underscore the potential reactivity of enamide intermediates derived from this compound in various pericyclic transformations, even if specific studies on the title compound are sparse.
Michael Addition Reactions and Stereochemical Control
This compound and similar enamines are effective nucleophiles in Michael addition reactions, a type of conjugate addition to α,β-unsaturated carbonyl compounds. organic-chemistry.org The nucleophilicity of the enamine allows it to add to the β-carbon of a Michael acceptor, forming a new carbon-carbon bond and leading to the synthesis of 1,5-dicarbonyl compounds or more complex heterocyclic systems. organic-chemistry.orgacs.org
A key area of investigation is the control of stereochemistry during these additions. researchgate.net Research has shown that Michael addition reactions involving ethyl 3-aminobut-2-enoates can proceed with high regio- and chemoselectivity. For instance, the reaction of ethyl 3-aminobut-2-enoates with 2-substituted 3-nitro-2H-chromenes has been achieved without the need for a catalyst, demonstrating excellent tolerance for complex substrates under mild conditions. acs.org
The stereochemical outcome of Michael additions can be influenced by several factors, including the use of chiral catalysts, the nature of the substrates, and the reaction conditions. Bifunctional catalysts, which can activate both the nucleophile and the electrophile, are often employed to achieve high enantioselectivity. For example, quinidine-derived squaramide catalysts have been used to catalyze diastereodivergent Michael reactions, affording products with high stereocontrol. libretexts.org The mechanism often involves the formation of a ternary complex where the catalyst orients the substrates in a specific manner to favor addition to one face of the prochiral enolate or acceptor. researchgate.net
Table 2: Examples of Michael Addition Reactions
| Donor | Acceptor | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Ethyl 3-aminobut-2-enoates | 2-substituted 3-nitro-2H-chromenes | Catalyst-free, mild conditions | Complex heterocyclic adducts | acs.org |
| Ethyl acetoacetate (enolate) | 3-Buten-2-one | Sodium ethoxide | 1,5-dicarbonyl compound | organic-chemistry.org |
| Various donors (β-diketones, etc.) | Various acceptors (unsaturated ketones, nitriles, etc.) | Base catalysis | 1,5-dicarbonyl or equivalent structures | organic-chemistry.org |
Interaction Studies with Molecular Targets
This compound and its derivatives have been investigated for their interactions with various biological molecular targets, suggesting potential for therapeutic applications. The functional groups within the molecule—the amino group, the conjugated double bond, and the ethyl ester—are key to these interactions. wikipedia.orgnih.gov
The primary amino group is a crucial feature, capable of forming hydrogen bonds and ionic interactions with the active sites of enzymes and receptors. wikipedia.orgnih.gov These interactions can modulate the activity of the target protein, leading to a biological effect. For example, derivatives of this compound have been explored as potential treatments for tuberculosis. Research indicates that these compounds can inhibit the growth of Mycobacterium tuberculosis, pointing to a specific interaction with a molecular target within the bacterium. nih.gov Similarly, some derivatives have been identified as potent inhibitors of microsomal enzymes. rsc.org
The ester group can undergo hydrolysis in a biological environment to release the corresponding carboxylic acid and ethanol, which may then engage in other biochemical pathways. nih.gov Furthermore, the α,β-unsaturated system makes the molecule susceptible to Michael addition from nucleophilic residues on proteins, such as the thiol group of cysteine. nih.gov Kinetic studies on related α,β-unsaturated carbonyl compounds show that they react readily with cysteine residues in proteins like Keap-1 and papain, suggesting a potential mechanism for covalent modification of protein targets. nih.gov
Table 3: Summary of Biological Interactions and Activities
| Compound Family | Observed Activity | Potential Molecular Target/Mechanism | Ref. |
|---|---|---|---|
| Derivatives of this compound | Antitubercular | Inhibition of Mycobacterium tuberculosis growth | nih.gov |
| Derivatives of this compound | Enzyme Inhibition | Potent inhibition of microsomal enzymes | rsc.org |
| Structurally similar compounds | Anticancer, Antimicrobial, Anti-inflammatory | Cytotoxic effects, interaction with microbial targets, inhibition of cyclooxygenase enzymes | nih.gov |
| General α,β-unsaturated carbonyls | Covalent protein modification | Michael addition to cysteine thiols in proteins (e.g., Keap-1) | nih.gov |
Applications in Complex Organic Synthesis and Medicinal Chemistry Research
Role as a Building Block for Heterocyclic Scaffolds
Ethyl (E)-3-aminobut-2-enoate is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic compounds. It serves as a readily available C4N synthon, providing four atoms of the target ring system in cyclocondensation reactions.
A classic and significant application of this compound is in the Hantzsch dihydropyridine (B1217469) synthesis. sci-hub.se In this multicomponent reaction, it acts as the nitrogen source, condensing with an aldehyde and a β-ketoester to form the dihydropyridine (DHP) core. This reaction is fundamental to the synthesis of several pharmaceutical agents. google.combiosynth.com For example, a key step in the preparation of felodipine, a calcium channel blocker used to treat hypertension, involves the reaction of an appropriate benzylidene intermediate with ethyl 3-aminocrotonate. google.combiosynth.com The process is valued for its efficiency and ability to construct the complex DHP ring in a single step. google.com
Table 1: Hantzsch Synthesis of Dihydropyridine Derivatives
| Aldehyde Component | β-Ketoester Component | Amino Component | Resulting Heterocycle |
| 2,3-Dichlorobenzaldehyde | Methyl acetoacetate (B1235776) | Ethyl 3-aminocrotonate | Felodipine (a 1,4-dihydropyridine) |
| General Aryl Aldehyde | Ethyl acetoacetate | Ethyl 3-aminocrotonate | Substituted 1,4-dihydropyridine (B1200194) |
The utility of this compound extends to the formation of more intricate bridged bicyclic structures. In one notable synthetic strategy, it is used in a Lewis acid-catalyzed [3+3]-annulation reaction with methyl 2-oxo-2,5-dihydro-1-benzoxepine-3-carboxylates. This reaction proceeds smoothly to afford bridged bicyclic benzoxepine (B8326511) derivatives, demonstrating the compound's effectiveness in building complex, three-dimensional heterocyclic systems.
This compound is also instrumental in creating fused heterocyclic systems such as pyrido[4,3-b]coumarins through modified Hantzsch-type reactions. scite.ai In this approach, a one-pot synthesis combines salicylaldehyde (B1680747) derivatives with ethyl 3-aminobut-2-enoate and another active methylene (B1212753) compound like ethyl acetoacetate. scite.ai This multicomponent strategy leads to the formation of the fused chromeno[4,3-b]pyridine core, highlighting the versatility of the aminocrotonate in constructing diverse polycyclic scaffolds. scite.ai
Table 2: Synthesis of Fused Pyridine (B92270) Systems
| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Heterocycle |
| Salicylaldehyde | Ethyl acetoacetate | Ethyl 3-aminobut-2-enoate | 5-Oxo-5H-chromeno[4,3-b]pyridine derivative |
Contributions to Enamide and Enaminone Synthesis
This compound is itself an enaminone, a class of compounds characterized by the N-C=C-C=O skeleton. ruc.dk These molecules are highly valuable in organic synthesis due to their conjugated nature, which imparts both nucleophilic character at the β-carbon and electrophilic character at the carbonyl carbon. The compound is commonly prepared by the condensation of ethyl acetoacetate with ammonia (B1221849). biosynth.com Beyond its direct use, it serves as a primary building block for creating more substituted and complex enamines and enaminones, which are precursors to a wide array of bioactive compounds, including quinolines, pyrazoles, and various alkaloids. ruc.dk
Asymmetric Synthesis and Chiral Building Blocks
The structure of this compound is a key feature in precursors designed for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity.
In the field of enantioselective synthesis, precursors derived from aminobutenoates are used to construct chiral building blocks for alkaloids. A powerful strategy involves an asymmetric intramolecular Michael reaction. In this approach, an acyclic precursor containing a butenoate moiety is treated with a chiral amine base. The base facilitates a cyclization reaction that creates a new stereocenter with high enantiomeric excess (ee). For instance, the cyclization of an acyclic pent-2-enoate using (R)-1-phenylethylamine can yield a piperidine (B6355638) derivative with 90% ee, which after recrystallization can reach up to 98% ee. These chiral piperidines are versatile intermediates for the synthesis of various alkaloids.
Table 3: Asymmetric Michael Reaction for Chiral Building Blocks
| Acyclic Precursor | Chiral Amine | Product Type | Enantiomeric Excess (ee) |
| Ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate | (R)-1-phenylethylamine | (-)-Piperidine derivative | 90% (up to 98% after recrystallization) |
| Ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate | (S)-1-phenylethylamine | (+)-Piperidine derivative | Similar optical yields |
Chiral Induction in Intramolecular Cyclizations
The strategic use of derivatives of this compound has been demonstrated as a viable method for achieving chiral induction in intramolecular cyclization reactions. This approach is particularly valuable for the synthesis of enantiomerically enriched heterocyclic compounds, which are significant building blocks in medicinal chemistry and natural product synthesis. Research in this area has focused on asymmetric intramolecular Michael additions, where the geometry of the enamine derived from this compound plays a crucial role in the stereochemical outcome of the cyclization.
Detailed research by Hirai and colleagues has explored the asymmetric intramolecular Michael reaction of acyclic precursors derived from this compound. bas.bgnih.gov Their work provides a clear example of how chiral amines can be used to induce chirality in the formation of substituted pyrrolidine (B122466) and piperidine rings. These heterocyclic systems are versatile chiral building blocks for the synthesis of various alkaloids. bas.bgnih.gov
The investigation involved the cyclization of acyclic compounds such as ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate and ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate. bas.bgnih.gov By employing chiral amines like (R)-1-phenylethylamine and (S)-1-phenylethylamine, they were able to achieve moderate to excellent optical yields of the corresponding cyclized products. bas.bgnih.gov The use of (R)-1-phenylethylamine in tetrahydrofuran (B95107) (THF) with the presence of molecular sieves (5 Å) led to the formation of the (+)-pyrrolidine derivative and the (-)-piperidine derivative with enantiomeric excesses (ee) of 60% and 90%, respectively. bas.bgnih.gov Conversely, using (S)-1-phenylethylamine under similar conditions yielded the (-)-pyrrolidine and (+)-piperidine derivatives in comparable optical yields. bas.bgnih.gov
A significant enhancement of the enantiomeric purity was observed for the piperidine derivatives. The enantiomeric excess of the piperidine products could be increased to as high as 98% through recrystallization of their hydrobromide salts. bas.bgnih.gov This demonstrates a practical method for obtaining highly enantiomerically enriched products from these intramolecular cyclization reactions. The success of this asymmetric induction is attributed to the formation of a chiral enamine intermediate, where the 1,3-allylic strain directs the stereochemical course of the Michael addition. bas.bg
The following table summarizes the key findings from this research on the chiral induction in the intramolecular cyclization of this compound derivatives.
Table 1: Asymmetric Intramolecular Michael Reaction of this compound Derivatives
| Starting Material | Chiral Amine | Solvent | Additive | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate | (R)-1-phenylethylamine | THF | Molecular Sieves 5 Å | (+)-ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate | 60% | bas.bgnih.gov |
| ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate | (R)-1-phenylethylamine | THF | Molecular Sieves 5 Å | (-)-ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate | 90% (up to 98% after recrystallization) | bas.bgnih.gov |
| ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate | (S)-1-phenylethylamine | THF | Molecular Sieves 5 Å | (-)-ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate | Similar optical yields | bas.bgnih.gov |
Spectroscopic and Computational Characterization of Ethyl E 3 Aminobut 2 Enoate
Advanced Spectroscopic Analyses
Spectroscopic techniques are fundamental in elucidating the definitive structure and conformational behavior of ethyl (E)-3-aminobut-2-enoate. Methods such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and X-ray crystallography provide complementary information about the molecule in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In studies of the related (Z)-isomer, ¹H NMR spectra in deuterated chloroform (B151607) (CDCl₃) show distinct signals that correspond to the different protons in the molecule. ruc.dk For instance, the amine protons (-NH) typically appear as a broad singlet, while the vinyl proton (=CH) gives a sharp singlet. ruc.dk The ethyl group protons present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. ruc.dk The methyl group attached to the double bond also appears as a singlet. ruc.dk
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon (C=O) of the ester group is characteristically found at a low field (high ppm value), while the carbons of the double bond (C=C) appear in the vinylic region of the spectrum. ruc.dk The carbons of the ethoxy group and the methyl group resonate at higher fields. ruc.dk Theoretical calculations of NMR chemical shifts, often employing the Gauge-Including Atomic Orbital (GIAO) method, show excellent correlation with experimental data, aiding in the precise assignment of complex spectra. ruc.dkmdpi.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl (Z)-3-aminobut-2-enoate in CDCl₃ ruc.dk Note: Data is for the more commonly studied (Z)-isomer, which provides a close reference for the (E)-isomer's expected spectral characteristics.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| -NH₂ | 7.88 (broad singlet) | - |
| =CH | 4.50 (singlet) | 84.24 |
| -C(NH₂)= | - | 159.77 |
| -C=O | - | 170.36 |
| -OCH₂CH₃ | 4.08 (quartet, J=7.1 Hz) | 56.61 |
| -OCH₂CH₃ | 1.23 (triplet, J=7.1 Hz) | 14.68 |
| =C-CH₃ | 1.88 (singlet) | 22.42 |
Vibrational Spectroscopy (IR, Raman) and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers critical insights into the functional groups and conformational landscape of this compound. The spectra are characterized by distinct bands corresponding to the vibrational modes of the molecule. ruc.dkresearchgate.net
The most significant feature is the presence of a strong intramolecular hydrogen bond (N–H⋯O=C), which markedly influences the frequencies of the N-H and C=O stretching vibrations. The N-H stretching bands are typically observed in the 3200-3500 cm⁻¹ region, while the C=O stretching vibration of the ester group appears around 1640-1660 cm⁻¹. The position of these bands provides evidence for the strength of the hydrogen bond. uliege.be The C=C-N stretching is observed near 1569 cm⁻¹. uliege.be
Experimental IR and Raman spectra, when compared with theoretical spectra calculated using methods like Density Functional Theory (DFT), allow for a complete assignment of the fundamental vibrational modes. researchgate.netbozok.edu.tr Such analyses have confirmed that ethyl 3-aminobut-2-enoate can exist as a mixture of conformers in solution, with the relative populations being influenced by the solvent and temperature. ruc.dkresearchgate.net
Table 2: Selected Experimental Vibrational Frequencies (cm⁻¹) for a Derivative of this compound uliege.be Note: Data from 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate, a related β-enaminoester, illustrating typical frequency regions.
| Vibrational Mode | Frequency (cm⁻¹) | Technique |
|---|---|---|
| N–H stretch | 3255 | IR |
| C-H stretch (Aromatic/Alkyl) | 2931 | IR |
| C=O stretch (Ester) | 1640 | IR |
| C=C–N stretch | 1569 | IR |
| C-O-C stretch (Ester) | 1255 | IR |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, single-crystal X-ray diffraction studies have unambiguously confirmed their molecular structure. uliege.beuliege.be
These studies reveal that the molecule typically adopts a planar conformation, which is stabilized by a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen. nih.gov This interaction forms a stable six-membered ring, a characteristic feature of β-enamino esters. nih.gov The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, such as N–H⋯O and C–H⋯O, as well as C-H···π interactions, which dictate the supramolecular architecture. nih.govresearchgate.net Analysis of related structures shows that the formation of enamines strongly favors the creation of this intramolecular N-H···O hydrogen-bonded ring. nih.gov
Quantum Chemical and Density Functional Theory (DFT) Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for complementing experimental data and providing deeper insights into the electronic structure, stability, and bonding of this compound.
Conformational Analysis and Energy Landscapes
DFT calculations are widely used to explore the potential energy surface of this compound and identify its stable conformers. ruc.dkresearchgate.net The molecule can theoretically exist in several tautomeric forms, including aminoketone (AK), iminoenol (IE), and iminoketone (IK). ruc.dk Computational studies, commonly performed with the B3LYP functional and the 6-311++G(d,p) basis set, have shown that the aminoketone (AK) tautomer is the most stable form. ruc.dkresearchgate.net The iminoenol (IE) form is generally unstable and optimizes to the AK form, while the iminoketone (IK) conformers, which lack the intramolecular hydrogen bond, are significantly higher in energy. ruc.dk
Within the stable AK form, different conformations can arise from the rotation of the ethoxy group relative to the chelated ring. These conformers (often labeled AK1, AK2, etc.) are close in energy, and theoretical calculations can predict their relative stabilities and geometric parameters. ruc.dk Vibrational spectroscopy results have confirmed the existence of at least two conformers in practice. ruc.dkresearchgate.net
Intramolecular Hydrogen Bonding (IHB) Analysis
The defining structural feature of this compound is the resonant-assisted intramolecular hydrogen bond (IHB) of the N–H⋯O type. DFT calculations provide a quantitative description of this interaction. ruc.dkresearchgate.net The strength of the IHB can be evaluated by examining calculated geometric parameters, such as the N⋯O distance and the N-H bond length. ruc.dk For the related (Z)-isomer, the calculated N-H bond length is approximately 1.015 Å. ruc.dkresearchgate.net
Further analysis using the Natural Bond Orbital (NBO) method allows for the quantification of the delocalization energy associated with the hydrogen bond. ruc.dkresearchgate.net This is typically evaluated as the stabilization energy from the interaction between the lone pair on the carbonyl oxygen atom (LP(O)) and the antibonding orbital of the N-H bond (σ*N-H). ruc.dkresearchgate.net For ethyl (Z)-3-aminobut-2-enoate, this interaction energy has been calculated to be 5.21 kcal/mol, confirming a moderately strong and stabilizing hydrogen bond. ruc.dkresearchgate.net This IHB is crucial for maintaining the planarity and stability of the molecule. ruc.dk
Table 3: Calculated DFT (B3LYP/6-311++G(d,p)) Parameters for the Intramolecular Hydrogen Bond in Ethyl (Z)-3-aminobut-2-enoate ruc.dkresearchgate.net
| Parameter | Calculated Value |
|---|---|
| N-H Bond Length (Å) | 1.015 |
| N⋯O Distance (Å) | 2.666 (in a related compound) |
| NBO Interaction Energy (σN-H→LP(O)) (kcal/mol) | 5.21 |
Tautomeric Equilibria Investigations
This compound, a prominent β-enamino ester, is capable of existing in different tautomeric forms, primarily the enamine and imine forms. tandfonline.com Extensive investigations have shown that the equilibrium strongly favors the enamine tautomer. tandfonline.comacs.org This preference is largely due to the stabilization afforded by an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O). This interaction leads to the formation of a stable, pseudo-aromatic six-membered ring. tandfonline.comresearchgate.net
Computational studies have quantified the stability of these tautomers. Density Functional Theory (DFT) calculations indicate that the enamine form is significantly more stable than the imine tautomer. tandfonline.com The transformation between the imine and enamine forms is thought to proceed through the formation of a dimeric structure, which facilitates the necessary proton transfer. tandfonline.com
Further computational analysis at the B3LYP/6-311++G(d,p) level has explored the potential energy surface for proton transfer. ruc.dk These studies examine the transition from the aminoketone (AK) form, which is the stable enamine structure, to the corresponding iminoenol (IE) form. ruc.dk The calculated energy barrier for this proton transfer provides insight into the kinetic stability of the dominant enamine tautomer. ruc.dk The existence of various conformers related to the orientation of the ethoxy group relative to the chelated ring has also been identified through these computational models. ruc.dk
| Tautomeric Form | Key Structural Features | Relative Stability | Reference |
|---|---|---|---|
| Enamine (Aminoketone) | Conjugated N–C=C–C=O system, stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic ring. | Energetically more favorable, the predominant form. | tandfonline.comacs.org |
| Imine | Contains a C=N double bond; lacks the intramolecular hydrogen bond stabilization of the enamine form. | Energetically less favorable. | tandfonline.com |
| Iminoenol | A less stable tautomer investigated computationally as part of proton transfer pathway studies. | High-energy intermediate. | ruc.dk |
Electronic Structure and Reactivity Descriptors (HOMO/LUMO)
The electronic properties and reactivity of this compound are effectively described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity, chemical stability, and optical properties. mdpi.com
Theoretical calculations, particularly using DFT, have been employed to determine the energies and electron density distributions of these orbitals. mdpi.comresearchgate.net For a closely related compound, methyl 3-aminocrotonate (MAC), DFT calculations at the PBE0/6-311G** level show a HOMO-LUMO energy gap of 5.85 eV for a single molecule. mdpi.com This relatively large gap is indicative of high kinetic stability. The HOMO is typically localized over the N–C=C portion of the molecule, reflecting its electron-donating character, while the LUMO is concentrated on the C=C–C=O fragment, indicating its capacity as an electron acceptor. mdpi.com This distribution helps in predicting sites for electrophilic and nucleophilic attacks.
Studies on molecular aggregates, such as dimers, reveal a significant reduction in the HOMO-LUMO gap. For the MAC dimer, the calculated gap shrinks to 4.85 eV. mdpi.com This decrease is attributed to the extended delocalization of electrons across the interacting monomers, a phenomenon driven by intermolecular hydrogen bonding. mdpi.com The narrowing of the energy gap in the aggregated state suggests an alteration of its photophysical properties and an increase in reactivity compared to the isolated molecule. mdpi.com
| System | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Methyl 3-aminocrotonate (Monomer) | Not Specified | Not Specified | 5.85 | mdpi.com |
| Methyl 3-aminocrotonate (Dimer) | Not Specified | Not Specified | 4.85 | mdpi.com |
Data based on the closely related compound methyl 3-aminocrotonate, calculated at the PBE0/6-311G** level.
Synergy between DFT and Experimental Spectroscopic Data
A powerful synergy exists between experimental spectroscopic techniques and Density Functional Theory (DFT) calculations in the characterization of this compound. ruc.dknih.gov This combined approach provides a deeper and more accurate understanding of the molecule's structural and electronic properties than either method could achieve alone. DFT calculations are instrumental in assigning and interpreting complex experimental spectra, including Nuclear Magnetic Resonance (NMR) and infrared (IR) data. ruc.dkresearchgate.netut.ac.ir
For instance, DFT calculations of NMR chemical shifts show excellent correlation with experimental values. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with the B3LYP functional and the 6-311++G(d,p) basis set, has been successfully applied to calculate the ¹³C NMR chemical shifts of ethyl (Z)-3-aminobut-2-enoate and its N-substituted analogs. ruc.dknih.govmdpi.com The strong linear correlation between the calculated and observed chemical shifts validates the computed molecular geometry and provides confident assignments for each carbon atom in the molecule. nih.govresearchgate.net
This synergy is also crucial for studying conformational and hydrogen bonding characteristics. ruc.dk Vibrational spectroscopy results, when compared with DFT-calculated harmonic vibrational wavenumbers, have confirmed the existence of two different conformers of the molecule. ruc.dkresearchgate.net Furthermore, DFT calculations provide quantitative data on intramolecular hydrogen bond strength that aligns with experimental observations. For example, calculated N-H bond lengths and stabilization energies derived from Natural Bond Orbital (NBO) analysis corroborate the trends in hydrogen bond strength observed through IR and NMR spectroscopy. ruc.dkresearchgate.net
| Compound | Calculated N-H Bond Length (Å) | NBO Interaction Energy (σN-H↔LP(2)O) (kcal/mol) | Reference |
|---|---|---|---|
| Ethyl (Z)-3-aminobut-2-enoate (EAB) | 1.015 | 5.21 | ruc.dkresearchgate.net |
| Ethyl (Z)-3-(methylamino)but-2-enoate (Me-EAB) | 1.017 | 6.77 | ruc.dkresearchgate.net |
| Ethyl (Z)-3-(benzylamino)but-2-enoate (Bn-EAB) | 1.018 | 7.18 | ruc.dkresearchgate.net |
| Ethyl (Z)-3-(phenylamino)but-2-enoate (Ph-EAB) | 1.022 | 8.65 | ruc.dkresearchgate.net |
DFT data calculated at the B3LYP/6-311++G(d,p) level, showing trends in intramolecular hydrogen bonding for this compound and its N-substituted analogs.
Stereochemical Considerations of Ethyl 3 Aminobut 2 Enoate: E/z Isomerism
Methods for Stereoisomer Characterization and Differentiation
The unambiguous identification and differentiation of the (E) and (Z) isomers of ethyl 3-aminobut-2-enoate are crucial for both synthetic control and application. Several powerful analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive. biosynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for distinguishing between the E and Z isomers in solution. creative-biostructure.com Both ¹H and ¹³C NMR spectra provide characteristic signals that differ between the two forms due to their distinct electronic and spatial environments. magritek.com
¹H NMR: The chemical shift of the vinyl proton (=CH-) at the C2 position is particularly diagnostic. In the (Z)-isomer, the intramolecular hydrogen bond influences the electron density across the molecule, affecting the shielding of nearby protons. Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish the spatial proximity of protons. For the (E)-isomer, a NOE correlation would be expected between the vinyl proton and the ethyl group, whereas for the (Z)-isomer, a correlation would be seen between the vinyl proton and the C4-methyl protons. mdpi.com
¹³C NMR: The chemical shifts of the double-bonded carbons (C2 and C3) also differ between the isomers, reflecting the different substituent effects and stereochemical arrangements. weebly.com
X-ray Crystallography: For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides unequivocal proof of stereochemistry. biosynth.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, allowing for the direct visualization of the relative positions of the substituents around the C=C double bond and the confirmation of intramolecular hydrogen bonding in the (Z)-isomer. urfu.ru
Vibrational Spectroscopy (Infrared and Raman): The presence of the strong intramolecular hydrogen bond in the (Z)-isomer significantly affects the vibrational frequencies of the N-H and C=O bonds. In the IR spectrum of the (Z)-isomer, the N-H stretching frequency is typically lowered and broadened compared to the (E)-isomer, where intermolecular hydrogen bonding might occur. Similarly, the C=O stretching frequency is shifted to a lower wavenumber in the (Z)-isomer due to its involvement in the hydrogen bond.
| Technique | Key Differentiating Feature | Observation for (Z)-Isomer | Observation for (E)-Isomer |
|---|---|---|---|
| ¹H NMR | Chemical shift of vinyl proton (=CH-) | Influenced by intramolecular H-bond | Different chemical shift due to altered electronic environment |
| 2D NOESY | Spatial correlation of protons | Correlation between vinyl proton and C4-methyl protons | Correlation between vinyl proton and ethyl group protons |
| ¹³C NMR | Chemical shifts of C2 and C3 | Characteristic shifts for the Z-configuration | Distinct shifts for the E-configuration |
| X-ray Crystallography | 3D Molecular Structure | Confirms cis relationship of NH₂ and CO₂Et; shows intramolecular H-bond | Confirms trans relationship of NH₂ and CO₂Et |
| Infrared (IR) Spectroscopy | N-H and C=O stretching frequencies | Lower frequency, broadened N-H and C=O bands | Higher frequency N-H and C=O bands |
Stereoselective Synthetic Strategies and Control
The synthesis of ethyl 3-aminobut-2-enoate is typically achieved through the condensation reaction of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source. biosynth.com The stereochemical outcome of this reaction, yielding predominantly the (E) or (Z) isomer, can be controlled by carefully selecting the reaction conditions, including the nature of the amine, catalysts, and solvents.
The formation of the (Z)-isomer is often thermodynamically favored when using ammonia or primary amines, due to the stabilization afforded by the intramolecular hydrogen bond. The reaction between ethyl acetoacetate and ammonia generally yields the (Z)-isomer. biosynth.com
Conversely, the synthesis of the less stable (E)-isomer can be challenging. Kinetically controlled conditions or specific catalytic systems may be required to favor its formation. For instance, studies on related enamine systems have shown that the choice of solvent and the use of specific acid or base catalysts can alter the E/Z ratio of the product mixture. Furthermore, the transition from primary to tertiary amines as the nitrogen source can lead to a change in the stereochemistry of the resulting enamine. Tertiary enamines derived from ethyl acetoacetate are known to exist in the E-configuration due to steric hindrance that prevents the formation of the intramolecularly hydrogen-bonded Z-form. urfu.ru
Recent synthetic methodologies have explored various catalysts to improve yields and selectivity. For example, one-pot methods and the use of specific catalysts can influence the isomeric ratio, potentially by altering the reaction pathway or the transition state energies for the formation of each isomer. mdpi.com The kinetic product may be the Z-adduct, which can then transform into the more thermodynamically stable E-isomer under certain conditions. mdpi.com
| Target Isomer | General Strategy | Key Controlling Factors | Typical Reagents |
|---|---|---|---|
| (Z)-ethyl 3-aminobut-2-enoate | Thermodynamic Control | Formation of stabilizing intramolecular H-bond | Ethyl acetoacetate, Ammonia/Primary Amines |
| (E)-ethyl 3-aminobut-2-enoate | Kinetic Control / Steric Hindrance | Avoidance of H-bond stabilization; use of bulky groups | Ethyl acetoacetate, Secondary/Tertiary Amines, Specific Catalysts |
Influence of Isomerism on Reactivity and Applications
The distinct spatial arrangement of functional groups in the (E) and (Z) isomers of ethyl 3-aminobut-2-enoate directly influences their chemical reactivity and dictates their utility as intermediates in organic synthesis. studymind.co.ukwikipedia.org As nucleophiles, the reactivity of enamines is well-established, but the stereochemistry of the double bond determines the steric environment around the nucleophilic centers (primarily the α-carbon), affecting both the regioselectivity and stereoselectivity of their reactions. masterorganicchemistry.com
A clear example of this differential reactivity is seen in the addition of ethyl 3-aminobut-2-enoates to 3-nitro-2H-chromenes. urfu.ru Research has demonstrated that primary and secondary (Z)-enamines, stabilized by the intramolecular hydrogen bond, react at the C2 atom to yield specific trans,trans-2,3,4-trisubstituted chromanes. urfu.ruresearchgate.net In stark contrast, tertiary (E)-enamines, which lack this hydrogen bond and have a different steric profile, react at the vinylogous C4 methyl group, leading to the formation of cis,trans-2,3,4-trisubstituted chromanes. urfu.ru This highlights how the initial isomerism of the enoate directly controls the reaction pathway and the stereochemical outcome of the product.
Future Directions and Emerging Research Avenues for Ethyl E 3 Aminobut 2 Enoate
Novel Catalytic Systems for Enhanced Synthesis
The synthesis of β-enaminoesters like ethyl (E)-3-aminobut-2-enoate, traditionally achieved through the condensation of β-dicarbonyl compounds and amines, is undergoing significant refinement through the introduction of novel catalytic systems. nih.govresearchgate.net The focus of current research is on developing more efficient, environmentally benign, and cost-effective catalysts that operate under mild conditions.
Green and Solvent-Free Approaches: In line with the principles of green chemistry, a major thrust is the development of catalyst- and solvent-free synthetic methods. ajgreenchem.com Reactions of β-dicarbonyl compounds with aromatic amines have been successfully carried out under solvent-free conditions at elevated temperatures (120 °C), affording β-enamino esters in high to excellent yields with the advantages of operational simplicity and easy work-up procedures. ajgreenchem.com Another green approach involves the use of mechanochemical grinding in the presence of KHSO4 and SiO2, which facilitates the amination of 1,3-dicarbonyl compounds in a solid state, avoiding the need for bulk solvents. organic-chemistry.org
Transition Metal Catalysis: Transition metals have emerged as powerful catalysts for β-enaminoester synthesis, offering high efficiency and selectivity. researchgate.net
Gold(I)/Silver(I) Systems: A combination of [(PPh3)AuCl] and AgOTf has proven to be a highly effective catalyst for the reaction between 1,3-dicarbonyl compounds and primary amines. This dual catalyst system operates under solvent-free conditions at room temperature with low catalyst loading, providing excellent yields (up to 98%). nih.gov
Iron(III) Catalysis: Recyclable iron(III) triflate has been utilized as a stable and efficient catalyst for the synthesis of a variety of β-enamino ketones and esters under solvent-free conditions. researchgate.net Iron complexes derived from N-heterocyclic carbenes (NHCs) have also been successfully employed for the condensation of 1,3-dicarbonyls with both aliphatic and aromatic amines. researchgate.net
Zinc Catalysis: Zinc triflate is another effective catalyst for this transformation, particularly under solvent-free conditions. researchgate.net
Other Metals: Various other metal-based catalysts, including ceric ammonium (B1175870) nitrate, have been shown to effectively catalyze the reaction between β-dicarbonyl compounds and primary amines at room temperature in short reaction times. organic-chemistry.org Silver carbonate has been used for the synthesis of enaminones from propargyl alcohols. researchgate.net
Photocatalysis: Visible-light-mediated reactions represent a burgeoning area in organic synthesis. ccspublishing.org.cn Recently, photoredox catalysis has been applied to the synthesis of enaminones. For instance, a dual catalytic system involving photoredox and nickel catalysis has been developed to produce enaminones from 3-bromochromones. acs.org
| Catalyst System | Reaction Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| None (Solvent-Free) | 120 °C | Green, simple work-up, catalyst-free | High to Excellent | ajgreenchem.com |
| [(PPh3)AuCl]/AgOTf | Room Temperature, Solvent-Free | Mild conditions, low catalyst loading | up to 98% | nih.gov |
| Fe(OTf)3 | Solvent-Free | Recyclable, stable catalyst | Not specified | researchgate.net |
| Fe–NHC complexes | Neat conditions | Efficient work-up, catalyst recovery | High to Excellent | researchgate.net |
| Ceric Ammonium Nitrate | Room Temperature | Short reaction times | Good to Excellent | organic-chemistry.org |
| PPA-SiO2 | Solvent-Free, 70-80 °C | Environmentally benign, cost-effective | up to 90% | nih.gov |
Expanded Scope in Multicomponent and Asymmetric Reactions
The utility of this compound and related β-enaminoesters extends beyond simple two-component reactions. There is a growing interest in employing these compounds in more complex multicomponent reactions (MCRs) and in the development of asymmetric transformations to access chiral molecules.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow the synthesis of complex molecules in a single step from three or more starting materials. The Biginelli reaction, a classic three-component reaction, utilizes a β-ketoester (like ethyl acetoacetate (B1235776), a precursor to this compound), an aldehyde, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). eurekaselect.comnih.govresearchgate.net These DHPMs are of significant interest due to their pharmacological properties. frontiersin.org
Recent research has focused on expanding the scope of the Biginelli reaction and developing novel MCRs:
Biginelli-like Reactions: Modifications to the classic Biginelli reaction include the use of different active methylene (B1212753) compounds, various urea derivatives, and a wider range of aldehydes. eurekaselect.commdpi.com
Five-Component Cascade Reaction: A novel five-component condensation has been discovered where a Biginelli dihydropyrimidinone intermediate undergoes a subsequent hetero Diels-Alder reaction in the presence of catalytic indium bromide. frontiersin.org
Asymmetric Reactions: The development of asymmetric reactions using this compound is a key area of research for the synthesis of enantiomerically pure compounds.
Asymmetric Additions: The nucleophilic character of this compound allows for its use in stereoselective addition reactions. For instance, it undergoes highly regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, yielding trans,trans-2,3,4-trisubstituted chromanes. researchgate.net The stereochemistry of these products has been confirmed by X-ray diffraction analysis. researchgate.net
Catalytic Asymmetric Synthesis: There is a growing interest in developing catalytic asymmetric methods. For example, squaramide-catalyzed cascade reactions have been used for the asymmetric synthesis of 2-CF3 chromanes. researchgate.net The asymmetric variants of the Biginelli reaction have also become a major focus of investigation in recent years. researchgate.net
| Reaction Type | Reactants involving this compound or precursor | Product Class | Key Features | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aldehyde, Urea/Thiourea, Ethyl Acetoacetate | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Classic three-component reaction for heterocyclic synthesis. | eurekaselect.comnih.gov |
| Biginelli-Diels-Alder Cascade | Urea, β-keto ester, Formaldehyde | Pyrano[2,3-d]pyrimidine derivatives | A five-component condensation reaction. | frontiersin.org |
| Stereoselective Addition | Ethyl 3-aminobut-2-enoates, 2-R-3-nitro-2H-chromenes | trans,trans-2,3,4-trisubstituted chromanes | Highly regio- and stereoselective. | researchgate.net |
| Asymmetric Biginelli Reaction | Aromatic aldehyde, Urea, Ethyl acetoacetate | Chiral 3,4-dihydropyrimidine-2-(1H)-ones | A major focus of recent research. | researchgate.net |
Advanced Mechanistic Insights through In Silico and Experimental Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. The study of the formation and reactivity of this compound is benefiting from both experimental and computational (in silico) approaches.
Experimental Mechanistic Studies: Experimental techniques are being employed to elucidate the pathways of β-enaminone synthesis. For example, the proposed mechanism for the PPA-SiO2 catalyzed synthesis of β-enaminones involves the activation of the ketonic carbon by the catalyst, followed by nucleophilic attack of the amino group to form amino-alcohol and imine intermediates, which then dehydrate to yield the final product. nih.gov
In Silico and Computational Approaches: Computational chemistry provides powerful tools to investigate reaction intermediates and transition states that may be difficult to observe experimentally.
Mechanism of Formation: The proposed mechanism for the formation of β-enaminones catalyzed by an Fe–NHC precatalyst has been detailed, outlining the key intermediates involved in the condensation process. researchgate.net
Kinetic Modeling: While specific kinetic modeling studies on this compound were not found in the provided search results, such studies are becoming increasingly common in combustion chemistry and related fields for understanding complex reaction networks, as seen in the studies of ethyl tert-butyl ether. researchgate.netresearchgate.net Similar approaches could be applied to unravel the kinetics of reactions involving this compound, providing valuable data on reaction rates and energy barriers.
Development of Functionally Diverse Derivatives
This compound is a valuable starting material for the synthesis of a wide range of functionally diverse molecules, particularly heterocyclic compounds, which are prevalent in medicinal chemistry. rsc.orgresearchgate.net Current research is focused on developing novel synthetic strategies to access new chemical entities from this versatile precursor.
C-H Functionalization and Annulation: Site-selective transformation of β-enaminones via transition-metal-catalyzed C–H activation and annulation has become a well-explored strategy for synthesizing five- and six-membered heterocycles and substituted polyaromatic scaffolds. rsc.orgresearchgate.netx-mol.net This approach is highly atom-economical and allows for the direct introduction of functional groups.
Visible Light-Mediated Transformations: The use of visible light to mediate chemical transformations of enaminones is a rapidly growing field. ccspublishing.org.cn These methods offer sustainable and efficient pathways to various molecular architectures.
α-C(sp²)-H Bond Functionalization: Direct functionalization of the alkenyl α-C(sp²)-H bond in enaminones has been achieved through visible light-mediated reactions, including α-selenylation, α-fluoroalkylation, and α-thiocyanation. ccspublishing.org.cn
Cyclization Reactions: Visible-light-induced cascade reactions, such as [2+2] cycloaddition followed by a retro-Mannich-type reaction, have been used to synthesize complex structures like cyclohepta[b]indoles from highly functionalized enaminones. ccspublishing.org.cn Similarly, photoredox-catalyzed cyclization of enaminones with β-ketodinitriles provides access to polyfunctionalized pyrroles. acs.org
Synthesis of Heterocyclic Systems: β-Enaminoesters are key intermediates for the synthesis of various heterocyclic systems. For example, they are used in the synthesis of 2-aminothiophene derivatives, which are important scaffolds in medicinal chemistry and are known to exhibit a range of biological activities. ijpbs.comresearchgate.net The functional groups on the enaminoester can be further manipulated to construct fused ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
